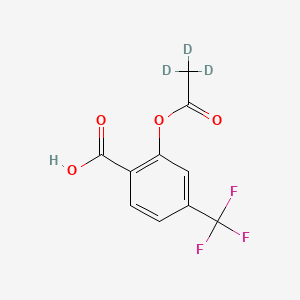

Triflusal-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

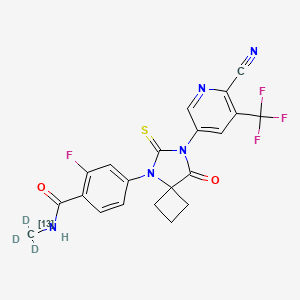

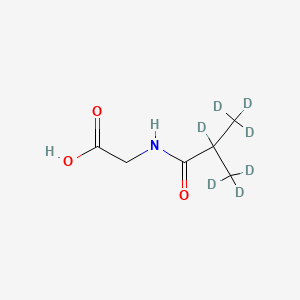

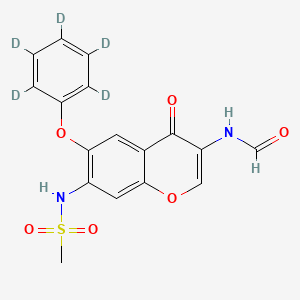

Triflusal-d3 is a deuterium-labeled derivative of Triflusal, a compound known for its antithrombotic properties. Triflusal is a platelet aggregation inhibitor that was discovered and developed in the Uriach Laboratories and has been commercialized in various countries since 1981 . This compound retains the pharmacological properties of Triflusal but incorporates deuterium atoms, which can be useful in scientific research for tracing and quantification purposes .

Vorbereitungsmethoden

The synthesis of Triflusal-d3 involves the incorporation of deuterium atoms into the Triflusal molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of the acetyl group in Triflusal using deuterated acetic anhydride. The reaction conditions typically include a deuterated solvent such as deuterated chloroform and a catalyst like pyridine . Industrial production methods for this compound are similar to those of other deuterated compounds, involving large-scale deuteration processes and purification steps to ensure high isotopic purity .

Analyse Chemischer Reaktionen

Triflusal-d3 undergoes similar chemical reactions as Triflusal, including:

Oxidation: this compound can be oxidized to form various oxidative metabolites. Common reagents for oxidation include hydrogen peroxide and catalytic amounts of transition metals.

Reduction: Reduction reactions can convert this compound to its reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

Wissenschaftliche Forschungsanwendungen

Triflusal-d3 has a wide range of scientific research applications:

Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of Triflusal.

Medicine: this compound is employed in clinical studies to understand the drug’s distribution, metabolism, and excretion in the human body.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations and drug delivery systems

Wirkmechanismus

Triflusal-d3 exerts its effects through multiple mechanisms:

Cyclooxygenase-1 (COX-1) Inhibition: This compound irreversibly inhibits COX-1 in platelets, preventing the formation of thromboxane-B2 and thus inhibiting platelet aggregation.

Nuclear Factor kappa B (NF-κB) Inhibition: It inhibits the activation of NF-κB, which regulates the expression of genes involved in inflammation and platelet aggregation.

Phosphodiesterase Inhibition: This compound blocks phosphodiesterase, increasing cyclic adenosine monophosphate (cAMP) levels and promoting an anti-aggregant effect by inhibiting calcium mobilization.

Nitric Oxide Synthesis: It can increase nitric oxide synthesis in neutrophils, contributing to its anti-platelet effects.

Vergleich Mit ähnlichen Verbindungen

Triflusal-d3 is compared with other similar compounds such as:

Acetylsalicylic Acid (Aspirin): Both compounds inhibit platelet aggregation, but this compound has a more favorable safety profile with a lower risk of bleeding.

Dipyridamole: This compound also inhibits platelet aggregation but through the inhibition of phosphodiesterase and adenosine uptake.

This compound’s uniqueness lies in its incorporation of deuterium, which enhances its utility in research applications by providing a stable isotope for tracing and quantification .

Eigenschaften

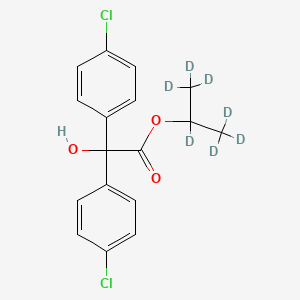

Molekularformel |

C10H7F3O4 |

|---|---|

Molekulargewicht |

251.17 g/mol |

IUPAC-Name |

2-(2,2,2-trideuterioacetyl)oxy-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i1D3 |

InChI-Schlüssel |

RMWVZGDJPAKBDE-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Kanonische SMILES |

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)

![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)